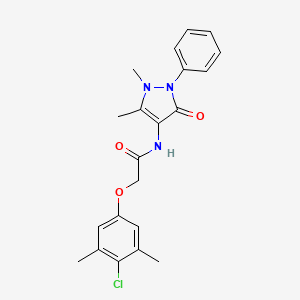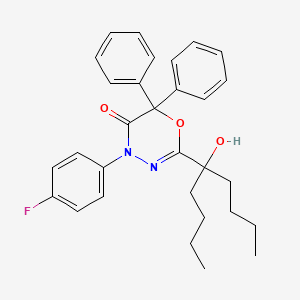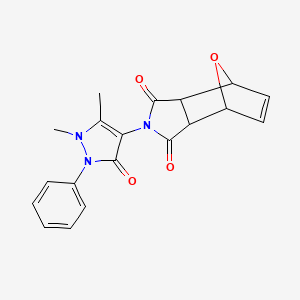
N-butyl-N'-(4-tert-butylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N’-(4-tert-butylphenyl)ethanediamide is an organic compound that belongs to the class of diamides It is characterized by the presence of a butyl group and a tert-butylphenyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-(4-tert-butylphenyl)ethanediamide typically involves the reaction of N-butylamine with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-butyl-N’-(4-tert-butylphenyl)ethanediamide may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-(4-tert-butylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-butyl-N’-(4-tert-butylphenyl)ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-N’-(4-tert-butylphenyl)ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-tert-butylphenyl)hydroxylamine: This compound has similar structural features but differs in its functional groups.
4-tert-Butylphenylboronic acid: Another compound with a tert-butylphenyl group, but with different reactivity and applications.
N,N-Dimethyl-4-tert-butylbenzeneamine: Shares the tert-butylphenyl group but has different substituents and properties.
Uniqueness
N-butyl-N’-(4-tert-butylphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
N-butyl-N'-(4-tert-butylphenyl)oxamide |
InChI |
InChI=1S/C16H24N2O2/c1-5-6-11-17-14(19)15(20)18-13-9-7-12(8-10-13)16(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,17,19)(H,18,20) |
InChI Key |
GXGGDCWMXHDTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B11513790.png)
![3-Fluoro-N-[2-(N-hydroxycarbamimidoyl)-ethyl]-N-methyl-benzamide](/img/structure/B11513791.png)
![1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B11513793.png)

![7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11513804.png)

![1-{[3-(Acetyloxy)propyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B11513813.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11513816.png)
![Methyl 4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate](/img/structure/B11513818.png)
![2-(2-Oxo-2-p-tolyl-ethylidene)-4H-benzo[1,4]thiazin-3-one](/img/structure/B11513828.png)
![methyl 3'-(2-methoxyphenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11513829.png)
![6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11513833.png)

![2-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11513839.png)
